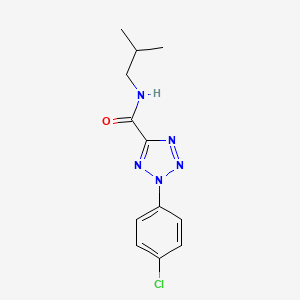
Ethyl 1-amino-4-(difluoromethyl)cyclohexane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-amino-4-(difluoromethyl)cyclohexane-1-carboxylate is a chemical compound characterized by the presence of an ethyl ester, an amino group, and a difluoromethyl group attached to a cyclohexane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-amino-4-(difluoromethyl)cyclohexane-1-carboxylate typically involves the following steps:
Formation of the Cyclohexane Ring: The initial step involves the formation of the cyclohexane ring, which can be achieved through various cyclization reactions.
Introduction of the Difluoromethyl Group: The difluoromethyl group is introduced using difluoromethylation reagents.
Amination and Esterification: The amino group is introduced through amination reactions, and the ethyl ester is formed through esterification reactions. These steps may involve the use of specific reagents and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may also include purification steps such as recrystallization and chromatography to obtain the final product.
化学反応の分析
Types of Reactions
Ethyl 1-amino-4-(difluoromethyl)cyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents.
Substitution: The amino and difluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
科学的研究の応用
Ethyl 1-amino-4-(difluoromethyl)cyclohexane-1-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may be used in the study of biological processes and interactions due to its unique structural features.
Industry: It can be used in the development of new materials and chemical products with specific properties.
作用機序
The mechanism of action of Ethyl 1-amino-4-(difluoromethyl)cyclohexane-1-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Ethyl 1-amino-4-(difluoromethyl)cyclohexane-1-carboxylate can be compared with other similar compounds, such as:
Ethyl 1-amino-4-(trifluoromethyl)cyclohexane-1-carboxylate: This compound has a trifluoromethyl group instead of a difluoromethyl group, which may result in different chemical and biological properties.
Ethyl 1-amino-4-(methyl)cyclohexane-1-carboxylate: The presence of a methyl group instead of a difluoromethyl group can significantly alter the compound’s reactivity and interactions.
Ethyl 1-amino-4-(chloromethyl)cyclohexane-1-carboxylate: The chloromethyl group introduces different electronic and steric effects compared to the difluoromethyl group.
These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.
特性
IUPAC Name |
ethyl 1-amino-4-(difluoromethyl)cyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F2NO2/c1-2-15-9(14)10(13)5-3-7(4-6-10)8(11)12/h7-8H,2-6,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCNIYNKGKMAGDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC(CC1)C(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine](/img/structure/B2495954.png)

![4-chloro-N-(2,4-difluorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2495959.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{2-[(1H-pyrazol-1-yl)methyl]morpholin-4-yl}acetamide](/img/structure/B2495960.png)
![N-(3-chloro-4-methylphenyl)-2-{[7-(4-methylphenyl)pyrimido[4,5-d][1,3]diazin-4-yl]sulfanyl}acetamide](/img/structure/B2495962.png)

![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-(propan-2-yloxy)benzamide](/img/structure/B2495965.png)
![N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide](/img/structure/B2495966.png)






